molecular formula C14H25NO3 B1498109 tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate CAS No. 1148130-16-8

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1498109
CAS No.: 1148130-16-8
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate is a specialized piperidine derivative with the molecular formula C 14 H 25 NO 3 and a molecular weight of 255.36 g/mol . This compound features a 4-oxopiperidine (piperidin-4-one) core structure, which is a prevalent and valuable scaffold in organic synthesis and medicinal chemistry . The structure is further defined by ethyl substituents at the 2 and 6 positions and a tert-butoxycarbonyl (Boc) group, which serves as a common protective group for amines, enhancing the molecule's stability and handling characteristics during synthetic sequences . The (2S,6S)-stereoisomer of this compound is assigned CAS Number 2165801-58-9 . Research Applications and Value As a 4-oxopiperidine, this compound is primarily of interest as a key synthetic intermediate or building block. Piperidine derivatives are fundamental constructs in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals . The specific stereochemistry and substitution pattern of this molecule make it a potential precursor for the stereoselective synthesis of more complex piperidine-based structures . Researchers may utilize this compound in the development of new synthetic methodologies or in the construction of molecular libraries for biological screening. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the secondary amine . Handling and Safety This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a food additive. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions. Specific hazard classifications are not fully available in the searched records .

Properties

IUPAC Name

tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659455
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148130-16-8
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS Number: 1003843-30-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with tert-butyl and diethyl substituents, along with a ketone functional group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₅NO₃
  • Molecular Weight : 255.35 g/mol
  • Structure : The compound's structure includes a piperidine ring, which is known for its versatility in biological applications.

Biological Activity

Research on similar compounds indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar piperidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related oxopiperidine derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer types .
  • Mechanism of Action : The mechanism of action for compounds in this class often involves interaction with tubulin, leading to inhibition of microtubule polymerization. This action can induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the antiproliferative effects of piperidine derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines such as K562 and HeLa. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
  • Synthesis and Evaluation :
    • The synthesis of this compound can be achieved through various methods that enhance its lipophilicity and reactivity, making it suitable for further modifications . These modifications could lead to the development of new therapeutic agents.
  • Comparative Analysis :
    • Comparative studies highlight the biological profile of oxopiperidine derivatives against established anticancer agents. For example, compounds that bind to the colchicine site on tubulin have shown promising results in inhibiting cell proliferation .

Data Table: Biological Activity Overview

Compound IC50 (nM) Target Effect
This compoundTBDTubulinAntiproliferative
Related oxopiperidine derivative25 - 440Various cancer cell linesInduces apoptosis
Control compound (e.g., CA-4)<20TubulinStrong inhibition

Scientific Research Applications

Organic Synthesis

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.

Case Study : In a study focused on the synthesis of spirorifamycins (antibiotics), this compound was utilized as a precursor in several chemical reactions, demonstrating its utility in pharmaceutical chemistry.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to act as a precursor for various pharmaceutical agents. Its derivatives may exhibit therapeutic properties relevant to treating diseases such as diabetes and hyperlipidemia.

Case Study : Research has indicated that derivatives of tert-butyl 2,6-diethyl-4-oxopiperidine have shown enzyme inhibition properties, which are crucial for developing drugs targeting metabolic pathways .

Biological Research

In biological contexts, this compound can be used to study enzyme interactions and receptor binding due to its structural characteristics. It serves as a model compound for understanding similar molecules' behavior in biological systems.

Example Application : The compound's ability to modulate biochemical pathways can lead to diverse biological effects, making it an interesting subject for further research in pharmacology.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in polymer synthesis and material science.

Table 2: Industrial Applications of this compound

Application AreaDescription
Specialty ChemicalsUsed in the production of various specialty chemicals.
Polymer SynthesisActs as a precursor in synthesizing polymers with unique properties.
Material ScienceUtilized for developing new materials with specific characteristics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Piperidine Derivatives

CAS No. Compound Name Substituents (Positions) Structural Similarity Score
1003843-30-8 (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate 2,6-diethyl, 4-oxo 0.81
190906-92-4 tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 2-methyl, 4-oxo 0.81
1093759-80-8 tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 4-trifluoroacetyl 0.86
1245648-32-1 Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate 3-(tert-butoxyethyl), 4-oxo N/A

Notes:

  • The similarity scores (0.81–0.86) are derived from computational algorithms comparing backbone structures and functional groups .
  • The trifluoroacetyl-substituted analogue (CAS 1093759-80-8) has the highest similarity due to the electron-withdrawing nature of the trifluoroacetyl group, which mimics the 4-oxo group’s electronic effects .

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (CAS 1245648-32-1)

This compound, synthesized via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate, shares a 4-oxo-piperidine core with the target compound but differs in substituent position and type. Key distinctions include:

  • Synthetic Route : A low-temperature lithiation strategy using n-BuLi and diisopropylamine, achieving a moderate yield of 50% .

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4)

  • Structural Impact : The smaller methyl group at position 2 reduces steric bulk, enhancing solubility in polar solvents compared to the diethyl-substituted analogue.
  • Applications : Methyl-substituted derivatives are often preferred in drug discovery for improved metabolic stability .

Solubility and Crystallinity

  • The diethyl substituents in the target compound increase hydrophobicity, likely reducing aqueous solubility compared to the methyl-substituted analogue (CAS 190906-92-4) .

Preparation Methods

Reaction Description

A key method for preparing 2,6-trans-4-oxopiperidines, including this compound, is the acid-mediated 6-endo-trig cyclisation of Boc-protected amine-substituted enones. This process involves treating an enone precursor bearing an amine substituent protected with a tert-butyl carbamate group with a mild acid (e.g., 2 M HCl in methanol) at room temperature or slightly lower temperatures.

The cyclisation proceeds through intramolecular Michael addition, forming the piperidine ring with the 4-oxo group established concomitantly. The reaction favors formation of the 2,6-trans diastereomer as the kinetic product.

Optimization and Conditions

  • Acid concentration: Approximately 1 equivalent of HCl in methanol is optimal; excess acid leads to decomposition, while sub-stoichiometric acid results in incomplete reaction.
  • Temperature: Room temperature (20 °C) is effective, but cooling to 0 °C or −78 °C improves yield and cleanliness without affecting diastereoselectivity.
  • Reaction time: Around 2 hours provides full conversion and good yield; longer times promote epimerization to the thermodynamically more stable 2,6-cis isomer.
  • Solvent: Methanol with acid is commonly used.

Yields and Diastereoselectivity

  • Yields for the cyclisation step range from 47% to 55% for isolated 2,6-trans products.
  • Diastereomeric ratios (2,6-trans : 2,6-cis) are approximately 3:1 under optimized conditions.
  • The 2,6-trans isomer is the kinetic product and predominates initially; prolonged acid exposure leads to partial conversion to the 2,6-cis isomer.

Representative Synthetic Route (Based on Literature)

Step Description Conditions Yield (%) Notes
1 Preparation of Boc-protected amine-substituted enone precursor with 2,6-diethyl substitution Horner–Wadsworth–Emmons reaction using appropriate aldehydes and phosphonate reagents under mild base (K2CO3) 70–97% E-enone isomer formed exclusively
2 Acid-mediated 6-endo-trig cyclisation to form this compound 2 M HCl in methanol, 20 °C, 2 h 47–55% (isolated trans isomer) 3:1 trans:cis diastereomeric ratio
3 Purification by column chromatography - - Separation of diastereomers

Mechanistic Insights

  • The cyclisation proceeds via a Zimmerman–Traxler chair-like transition state, favoring pseudoequatorial placement of substituents.
  • The 2,6-trans isomer forms first as the kinetic product.
  • Acidic conditions can induce retro-conjugate addition, allowing epimerization to the more stable 2,6-cis isomer over time.
  • Short reaction times favor isolation of the desired trans isomer.

Alternative Preparation Methods and Related Compounds

  • Cleavage of carbamate-protected intermediates under acidic conditions can yield related piperidinium salts.
  • Other methods include reductive amination followed by cyclisation or Michael addition strategies, but these are less commonly reported for this specific compound.
  • Protection and deprotection steps are crucial to maintain the integrity of the Boc group and avoid side reactions such as ketal formation.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Outcome
Acid concentration ~1 equiv HCl (2 M in MeOH) Complete cyclisation without decomposition
Temperature 0–20 °C Improved yield and cleaner reaction at lower temperatures
Reaction time ~2 hours Maximizes trans isomer yield; longer times cause epimerization
Solvent Methanol Facilitates acid-mediated cyclisation and solubility
Diastereoselectivity 3:1 (trans:cis) Kinetic control; trans isomer is major product
Yield (isolated) 47–55% (trans isomer) Good yield for complex cyclisation

Q & A

Q. Key considerations :

  • Use anhydrous solvents (THF, DCM) and inert atmosphere to prevent Boc-group cleavage.
  • Monitor reaction progress via TLC (eluent: hexane/ethyl acetate) .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Q. Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm backbone structure and substituents. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 4-oxo group shows a carbonyl signal at ~205–210 ppm (¹³C) .
  • X-ray crystallography : Single crystals grown via slow evaporation (solvent: ethanol/water). Refinement using SHELXL (for small molecules) to resolve bond lengths/angles and confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced: How to resolve discrepancies between theoretical and experimental NMR data?

Q. Strategies :

  • Conformational analysis : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model rotamer populations and predict splitting patterns for diethyl groups .
  • Solvent effects : Compare experimental data in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify hydrogen bonding or conformational shifts.
  • Cross-validation : Correlate with X-ray data (e.g., torsional angles from SHELXL-refined structures) to validate substituent orientations .

Basic: What safety protocols are critical when handling this compound?

Q. PPE and procedures :

  • Respiratory protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation .
  • Gloves : Nitrile or neoprene gloves (tested against ketones/carbamates) .
  • Eye protection : Goggles or face shields during synthesis and purification .
  • Storage : In airtight containers under nitrogen, away from oxidizers (shelf life: 12–18 months at 2–8°C) .

Q. Emergency response :

  • Skin contact: Wash with soap/water; seek medical attention for irritation .
  • Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to optimize reaction yields hindered by steric effects of the tert-butyl group?

Q. Approaches :

  • Catalyst screening : Use bulky ligands (e.g., BrettPhos, RuPhos) to enhance coupling efficiency in alkylation steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) to minimize side reactions .
  • Solvent optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

Case study : reports a 20% yield increase using tert-butyl ester protection in DMF vs. THF .

Advanced: How to refine crystallographic data for high-resolution structures using SHELXL?

Q. Workflow :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement :
    • Initial model building with SHELXS (direct methods).
    • Anisotropic refinement of non-H atoms; H atoms added geometrically.
    • Validate using R-factor (<5%), wR₂ (<12%), and Fit parameter (<1.05) .
  • Disorder handling : For flexible diethyl groups, split positions with PART instructions and refine occupancy .

Basic: What purification techniques are effective post-synthesis?

Q. Methods :

  • Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
  • Recrystallization : From ethanol/water (yield: 60–75%) .
  • Distillation : For low-melting-point intermediates (BP: 80–120°C under reduced pressure) .

Advanced: How to identify and mitigate byproducts in multi-step syntheses?

Q. Analytical steps :

  • LC-MS tracking : Identify intermediates/byproducts via retention time and mass.
  • Mechanistic studies : Use deuterated solvents (e.g., D₂O) to trace protonation pathways in oxidation steps .
  • Scale-down experiments : Test each step at 1 mmol scale to isolate problematic stages .

Example : observed a 15% byproduct from incomplete Boc protection; resolved by doubling Boc₂O equivalents .

Basic: What are the stability profiles under different storage conditions?

Q. Data :

  • Thermal stability : Decomposes above 150°C (TGA analysis) .
  • Light sensitivity : Store in amber vials to prevent photodegradation (UV-Vis monitoring shows 5% loss after 30 days in light) .
  • Humidity : Hygroscopic; keep desiccated (silica gel packets recommended) .

Advanced: How to design analogs with modified substituents for structure-activity studies?

Q. Methodology :

  • Retrosynthetic analysis : Replace diethyl groups with bulkier substituents (e.g., isopropyl) via Grignard addition .
  • Bioisosteres : Substitute the 4-oxo group with thioketone or imine moieties .
  • Computational docking : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.